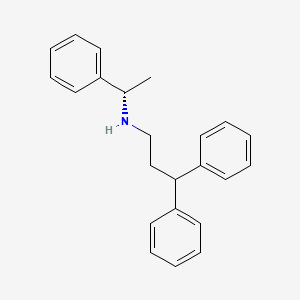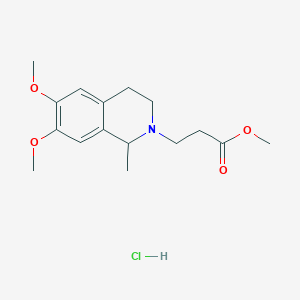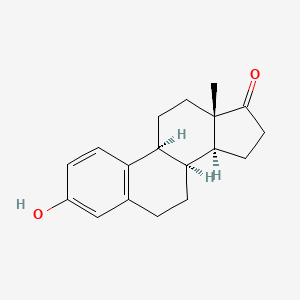
8alpha-Estrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8alpha-Estrone is a steroidal estrogen, a derivative of estrone, which is one of the three major endogenous estrogens in humans. Estrone itself is a weak estrogen and a minor female sex hormone. It is synthesized from cholesterol and secreted mainly from the gonads, though it can also be formed from adrenal androgens in adipose tissue .
Preparation Methods
The synthesis of 8alpha-Estrone involves several steps, starting from cholesterol. The principal pathway involves androstenedione as an intermediate, which is transformed into estrone by the enzyme aromatase . Industrial production methods often involve the use of automated online sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of estrone and its derivatives .
Chemical Reactions Analysis
8alpha-Estrone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8alpha-Estrone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: It serves as a model compound for studying estrogenic activity and its effects on various biological systems.
Medicine: Research into this compound has implications for understanding hormone replacement therapy and the treatment of estrogen-related conditions.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
8alpha-Estrone exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha and estrogen receptor beta. These receptors are found in various tissues, including the breast, uterus, and bone. Upon binding, this compound activates the transcription of estrogen-responsive genes, leading to various physiological effects .
Comparison with Similar Compounds
8alpha-Estrone is similar to other estrogens such as estradiol and estriol. it is unique in its specific binding affinities and estrogenic potency. Estradiol is the most potent estrogen, followed by estrone and then estriol. The unique structural features of this compound, such as its specific hydroxyl and ketone groups, contribute to its distinct biological activity .
Similar Compounds
- Estradiol
- Estriol
- Estropipate
These compounds share structural similarities but differ in their potency, receptor binding affinities, and physiological effects.
Properties
CAS No. |
4680-83-5 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(8S,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15+,16+,18+/m1/s1 |
InChI Key |
DNXHEGUUPJUMQT-CVYDXHPNSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


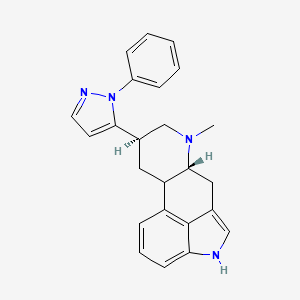
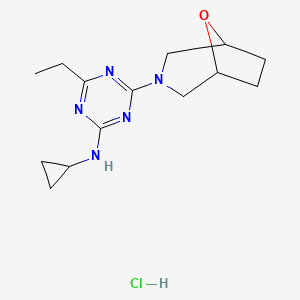
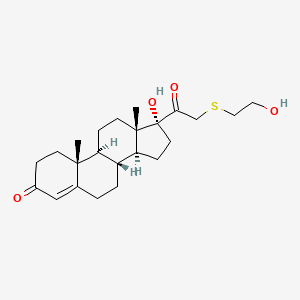
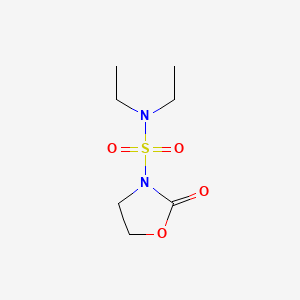
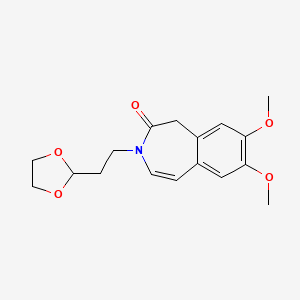
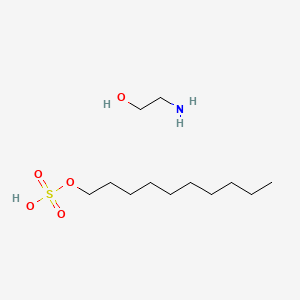
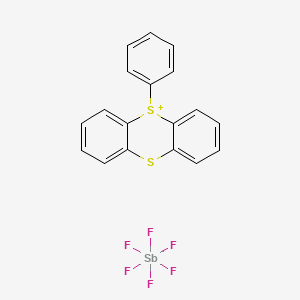
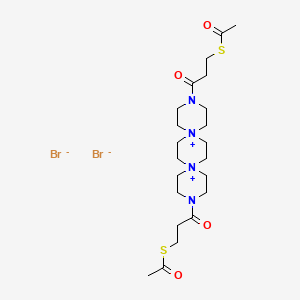
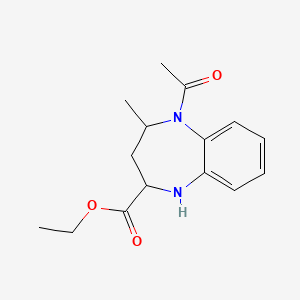
![Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate](/img/structure/B12748318.png)


